molecular formula C11H16ClNO B8145194 (S)-2,2-Dimethylchroman-4-amine hydrochloride

(S)-2,2-Dimethylchroman-4-amine hydrochloride

Cat. No.: B8145194
M. Wt: 213.70 g/mol
InChI Key: OHBAWAXGKXWFAZ-FVGYRXGTSA-N
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Description

(S)-2,2-Dimethylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethylchroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring structure.

    Amine Introduction:

    Resolution: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman-4-amines.

Scientific Research Applications

(S)-2,2-Dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2-Dimethylchroman-4-amine hydrochloride: The enantiomer of the compound with different biological activities.

    2,2-Dimethylchroman-4-ol: A related compound with a hydroxyl group instead of an amine.

    2,2-Dimethylchroman-4-one: An oxidized form of the compound.

Uniqueness

(S)-2,2-Dimethylchroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBAWAXGKXWFAZ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C2O1)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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